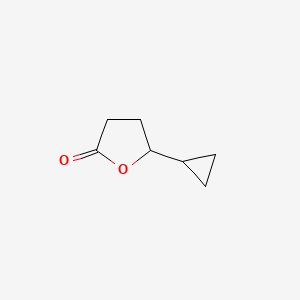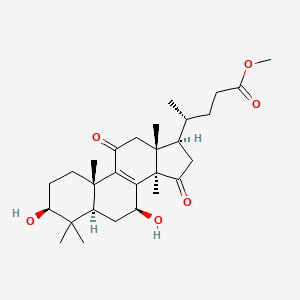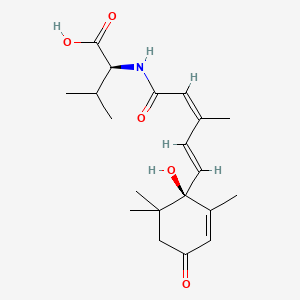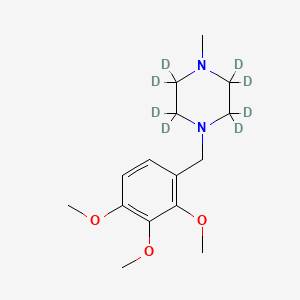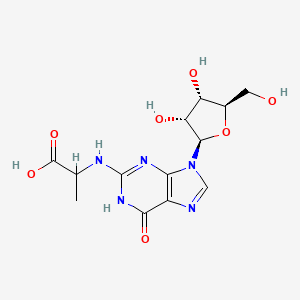
n(2)-Carboxyethylguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n(2)-Carboxyethylguanosine: is a modified nucleoside derived from guanosine. It is characterized by the addition of a carboxyethyl group at the N2 position of the guanine base. This compound is of interest due to its potential biological and chemical properties, which make it a subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n(2)-Carboxyethylguanosine typically involves the modification of guanosine through a series of chemical reactions. One common method includes the alkylation of guanosine with a carboxyethylating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the presence of a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product.
化学反应分析
Types of Reactions: n(2)-Carboxyethylguanosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
科学研究应用
n(2)-Carboxyethylguanosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying nucleoside modifications.
Biology: Investigated for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of n(2)-Carboxyethylguanosine involves its interaction with specific molecular targets and pathways. This compound can bind to nucleic acids and proteins, influencing their structure and function. The exact pathways and targets depend on the specific context in which the compound is used, but it often involves modulation of gene expression and protein activity.
相似化合物的比较
n(2)-Methylguanosine: Another modified nucleoside with a methyl group at the N2 position.
n(2)-Ethylguanosine: Similar to n(2)-Carboxyethylguanosine but with an ethyl group instead of a carboxyethyl group.
n(2)-Hydroxyethylguanosine: Contains a hydroxyethyl group at the N2 position.
Uniqueness: this compound is unique due to the presence of the carboxyethyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable tool for various scientific applications.
属性
分子式 |
C13H17N5O7 |
|---|---|
分子量 |
355.30 g/mol |
IUPAC 名称 |
2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C13H17N5O7/c1-4(12(23)24)15-13-16-9-6(10(22)17-13)14-3-18(9)11-8(21)7(20)5(2-19)25-11/h3-5,7-8,11,19-21H,2H2,1H3,(H,23,24)(H2,15,16,17,22)/t4?,5-,7-,8-,11-/m1/s1 |
InChI 键 |
JYXKXKDWVWQIOH-WEQFEWOPSA-N |
手性 SMILES |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


pyrimidin-2-one](/img/structure/B13444037.png)

![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)
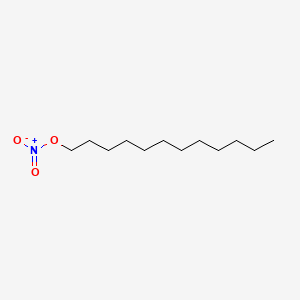

![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
